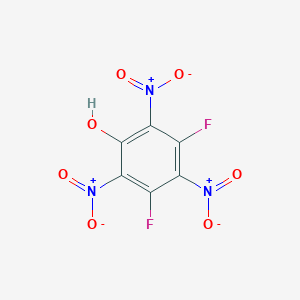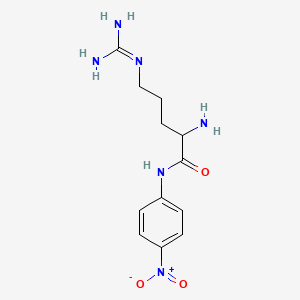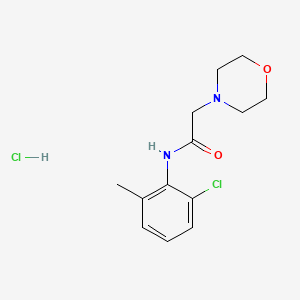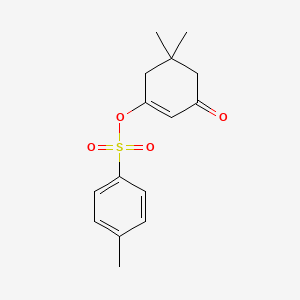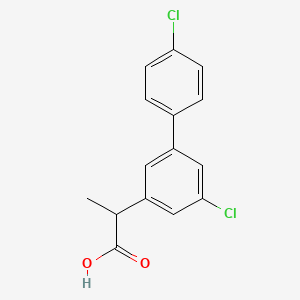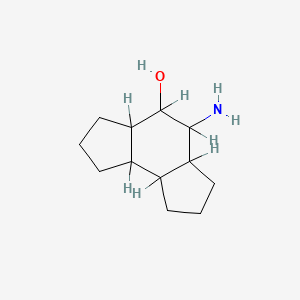![molecular formula C6H12HgN2O3 B14443564 {(2R)-2-Amino-3-[(carboxymethyl)amino]-3-oxopropyl}(methyl)mercury CAS No. 78505-12-1](/img/structure/B14443564.png)
{(2R)-2-Amino-3-[(carboxymethyl)amino]-3-oxopropyl}(methyl)mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{(2R)-2-Amino-3-[(carboxymethyl)amino]-3-oxopropyl}(methyl)mercury is a complex organomercury compound It is characterized by the presence of a methylmercury group attached to an amino acid derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {(2R)-2-Amino-3-[(carboxymethyl)amino]-3-oxopropyl}(methyl)mercury typically involves the reaction of methylmercury chloride with an amino acid derivative under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired product. The reaction is usually conducted at room temperature, and the product is purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the quality of the final product .
化学反应分析
Types of Reactions
{(2R)-2-Amino-3-[(carboxymethyl)amino]-3-oxopropyl}(methyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methylmercury group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve nucleophiles such as thiols and amines
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced mercury compounds. Substitution reactions can result in the formation of various organomercury derivatives .
科学研究应用
{(2R)-2-Amino-3-[(carboxymethyl)amino]-3-oxopropyl}(methyl)mercury has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of advanced materials and as a component in various industrial processes .
作用机制
The mechanism of action of {(2R)-2-Amino-3-[(carboxymethyl)amino]-3-oxopropyl}(methyl)mercury involves its interaction with molecular targets such as proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the formation of stable complexes. This interaction can affect the function of the target proteins and enzymes, resulting in various biological effects .
相似化合物的比较
Similar Compounds
Methylmercury chloride: A simpler organomercury compound with similar toxicological properties.
Ethylmercury: Another organomercury compound used in various applications.
Phenylmercury: A compound with a phenyl group attached to mercury, used in different industrial processes
Uniqueness
{(2R)-2-Amino-3-[(carboxymethyl)amino]-3-oxopropyl}(methyl)mercury is unique due to its specific structure, which combines an amino acid derivative with a methylmercury group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
属性
CAS 编号 |
78505-12-1 |
|---|---|
分子式 |
C6H12HgN2O3 |
分子量 |
360.76 g/mol |
IUPAC 名称 |
[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]-methylmercury |
InChI |
InChI=1S/C5H9N2O3.CH3.Hg/c1-3(6)5(10)7-2-4(8)9;;/h3H,1-2,6H2,(H,7,10)(H,8,9);1H3;/t3-;;/m0../s1 |
InChI 键 |
WELLSWIAOGUIDF-QTNFYWBSSA-N |
手性 SMILES |
C[Hg]C[C@@H](C(=O)NCC(=O)O)N |
规范 SMILES |
C[Hg]CC(C(=O)NCC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


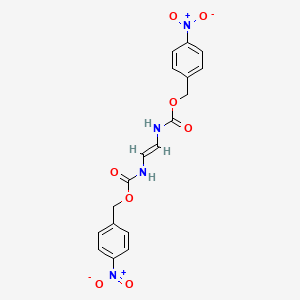
![[1,1'-Bi(cyclododecan)]-1-ene](/img/structure/B14443492.png)
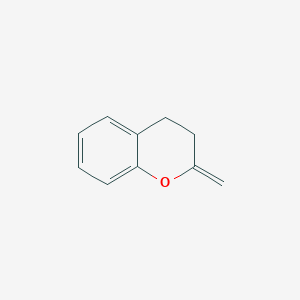
![(1R,6S)-Bicyclo[4.2.0]octa-2,4,7-triene](/img/structure/B14443499.png)
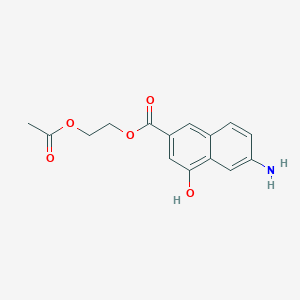
![N-[Cyclopropyl(phenyl)methyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14443505.png)
